
Dexamethasone cipecilate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dexamethasone cipecilate, also known as NS-126, is a novel, highly lipophilic anti-inflammatory corticosteroid. NS-126 is a long-acting intranasal corticosteroid and a promising therapeutic agent for allergic rhinitis.
Wissenschaftliche Forschungsanwendungen
Dexamethasone cipecilate is a synthetic corticosteroid primarily used to treat allergic rhinitis . Its effectiveness stems from its active metabolite, DX-17-CPC, which forms after intranasal administration . Research indicates that this compound offers sustained local efficacy, making it suitable for once-daily use in managing allergic rhinitis .
Scientific Research Applications
Pharmacology and Metabolism
this compound (DX-CP) is a synthetic corticosteroid with the chemical name 9-fluoro-11β,17,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione 21-cyclohexanecarboxylate 17-cyclopropanecarboxylate . The pharmacological action of DX-CP is mainly attributed to its active de-esterified metabolite, DX-17-CPC . In vitro studies on human liver microsomes and S9 fractions show that DX-17-CPC is the primary metabolite . Additionally, two epoxide metabolites, UK1 and UK2, have been identified in liver S9, with only UK1 detected in liver microsomes, suggesting the involvement of cytosolic enzymes in UK2 formation . In human nasal mucosa, DX-CP is mainly converted to DX-17-CPC via carboxylesterase-2 (CES2) .
Clinical Studies
Clinical trials have demonstrated the efficacy and safety of this compound in treating allergic rhinitis . A study involving patients with perennial allergic rhinitis showed that once-daily administration of this compound effectively suppresses nasal symptoms . Specifically, 200 μg of this compound or a placebo was administered once daily for seven days, with efficacy evaluated 23 hours post-dose each day . The results indicated a significant difference between the this compound group (69.2%) and the placebo group (15.4%) in the percentage of patients experiencing sustained efficacy over 24 hours (p = 0.015) .
Impact on Circadian Clock
Research in mice suggests that glucocorticoids, including this compound, can influence the nasal circadian clock .
Data Table: this compound Overview
Case Studies
Efficacy in Allergic Rhinitis Patients
In a randomized, placebo-controlled, double-blind study, 28 patients with perennial allergic rhinitis were administered either 200 μg of this compound or a placebo once daily for 7 days . The efficacy was evaluated based on the suppression of immediate nasal symptoms 23 hours after each dose. The results showed that this compound had a significantly higher percentage of patients with efficacy lasting for 24 hours compared to the placebo group .
Eigenschaften
CAS-Nummer |
132245-57-9 |
---|---|
Molekularformel |
C33H43FO7 |
Molekulargewicht |
570.7 g/mol |
IUPAC-Name |
[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-17-(cyclopropanecarbonyloxy)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] cyclohexanecarboxylate |
InChI |
InChI=1S/C33H43FO7/c1-19-15-25-24-12-11-22-16-23(35)13-14-30(22,2)32(24,34)26(36)17-31(25,3)33(19,41-29(39)21-9-10-21)27(37)18-40-28(38)20-7-5-4-6-8-20/h13-14,16,19-21,24-26,36H,4-12,15,17-18H2,1-3H3/t19-,24+,25+,26+,30+,31+,32+,33+/m1/s1 |
InChI-Schlüssel |
JPTKVJWWVFLEJL-GVPGRCOTSA-N |
SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C |
Isomerische SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C |
Kanonische SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C5CCCCC5)OC(=O)C6CC6)C)O)F)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Dexamethasone cipecilate; NS-126; NS 126; NS126. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.